N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common method is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions. The resulting benzofuran intermediate is then reacted with 2-hydroxypropylamine and 1-phenylethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Production of benzofuran-2-ylmethanol derivatives.
Substitution: Generation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Benzofuran derivatives, including this compound, have shown significant biological activities. They are studied for their potential antimicrobial, antitumor, and antioxidant properties.
Medicine: Research is ongoing to explore the therapeutic potential of benzofuran derivatives in treating various diseases. Their ability to inhibit enzymes and receptors makes them promising candidates for drug development.
Industry: In the industry, benzofuran derivatives are used in the production of dyes, polymers, and other materials. Their unique properties make them suitable for various applications.
Mechanism of Action
The mechanism by which N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid
Benzofuran-2-ylmethanol
2-(Benzofuran-2-yl)ethylamine
Uniqueness: N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific structural features, which contribute to its distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
This compound's diverse applications and unique properties make it a valuable subject of study in both scientific research and industrial applications. Its potential in drug development and other fields continues to be explored, promising new advancements in various domains.
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Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJGCGSYQMQORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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